molecular formula C22H24N4O4S B2761386 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034461-34-0

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2761386
CAS No.: 2034461-34-0
M. Wt: 440.52
InChI Key: YSLOVRKWCVQCAC-UHFFFAOYSA-N
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Description

The compound appears to contain several heterocyclic rings, including a pyrrolo[2,3-c]pyridine and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. These structures are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide-based compounds, including the specified chemical structure, are synthesized for their significant biological activities. These activities range from antibacterial to antitumor properties. The synthesis of such compounds often involves complex reactions to achieve the desired sulfonamide hybrids, demonstrating their importance in medicinal chemistry research. The structural analysis, including X-ray diffraction, is pivotal for understanding the crystalline nature and molecular geometry of these compounds, which aids in their potential application in designing drugs with specific biological targets (Reihane Ghomashi et al., 2022; H. Camargo et al., 2013).

Biological Activity and Potential Therapeutic Applications

The incorporation of the sulfonamide group into various heterocyclic frameworks, including quinolines and pyrroloquinolines, has been extensively studied for its potential to enhance biological activities. These activities include antimicrobial, antiproliferative, and anti-inflammatory effects. The study of these compounds involves not only their synthesis but also evaluation in biological assays to determine their efficacy against specific targets. The development of novel pyrroloquinoline derivatives, for instance, has shown promising results in antiproliferative activity, indicating their potential use in cancer therapy (S. Kiruthika et al., 2014; M. Ferlin et al., 2001).

Advanced Synthesis Techniques and Applications

Research on sulfonamide and quinoline derivatives continues to evolve, with studies focusing on innovative synthesis techniques that could lead to compounds with improved pharmacological profiles. The exploration of different synthesis routes, such as one-pot methods and catalyst-free reactions, contributes to the development of new compounds with potential applications in various therapeutic areas. These studies not only expand the chemical space of sulfonamide and quinoline derivatives but also provide insights into their mechanisms of action and interactions with biological targets (C. Xie et al., 2017; Hui Liao & Qiuhua Zhu, 2019).

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses in medicine. Additionally, research could be conducted to optimize the synthesis process and improve the yield of the compound .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . This suggests that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interact with these enzymes and potentially others in the cell.

Cellular Effects

In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds exert their effects by inhibiting FGFR1, 2, and 3 . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-24-9-5-15-6-10-25(22(28)21(15)24)12-8-23-31(29,30)18-13-16-3-4-19(27)26-11-7-17(14-18)20(16)26/h5-6,9-10,13-14,23H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLOVRKWCVQCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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